molecular formula C23H26N2O3 B12402892 AChE/MAO-IN-2

AChE/MAO-IN-2

Cat. No.: B12402892
M. Wt: 378.5 g/mol
InChI Key: UEOXDNCAAPDWIS-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE/MAO-IN-2 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the breakdown of neurotransmitters in the brain. Acetylcholinesterase breaks down acetylcholine, while monoamine oxidase B breaks down dopamine and other monoamines. Inhibiting these enzymes can help increase the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .

Chemical Reactions Analysis

AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AChE/MAO-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and the development of new inhibitors. In biology, it is used to understand the role of acetylcholinesterase and monoamine oxidase B in neurotransmitter regulation. In medicine, it is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders. In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .

Mechanism of Action

AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .

Comparison with Similar Compounds

AChE/MAO-IN-2 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are monoamine oxidase B inhibitors. this compound stands out due to its ability to inhibit both enzymes simultaneously, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide

InChI

InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+

InChI Key

UEOXDNCAAPDWIS-LDADJPATSA-N

Isomeric SMILES

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC

Canonical SMILES

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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